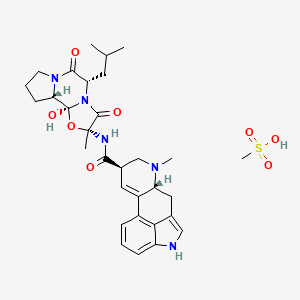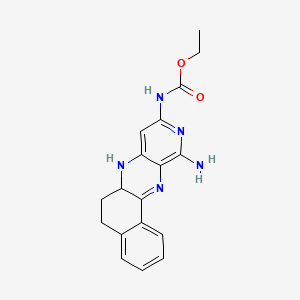
1,3-Benzodioxole, 5,6-DI(hydroxymethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzodioxole, 5,6-DI(hydroxymethyl)-, also known as 5,6-Di(hydroxymethyl)-1,3-benzodioxole, is a heterocyclic organic compound. It consists of a benzene ring fused with a dioxole ring, with two hydroxymethyl groups attached at the 5 and 6 positions. This compound is known for its unique structural and chemical properties, making it significant in various chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Benzodioxole, 5,6-DI(hydroxymethyl)- can be synthesized from catechol with disubstituted halomethanes. The reaction typically involves the condensation of catechol with methanol in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. This reaction forms the dioxole ring by methylenedioxy bridge formation, where methanol acts as the methylene source .
Industrial Production Methods: Industrial production methods for 1,3-Benzodioxole, 5,6-DI(hydroxymethyl)- often involve the use of efficient catalysts like HY zeolite for acetalization and ketalization reactions. These methods ensure high conversion and selectivity under mild conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Benzodioxole, 5,6-DI(hydroxymethyl)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form alcohols.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1,3-Benzodioxole, 5,6-DI(hydroxymethyl)- has a wide range of scientific research applications, including:
Biology: The compound is used in the study of biochemical pathways and interactions due to its unique structural properties.
Medicine: It is involved in the development of therapeutic agents and drug research.
Industry: The compound is utilized in the production of aromatic compounds and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,3-Benzodioxole, 5,6-DI(hydroxymethyl)- involves its interaction with molecular targets and pathways. For instance, derivatives of this compound have been shown to act as potent auxin receptor agonists, promoting root growth in plants. The compound enhances root-related signaling responses by binding to the auxin receptor TIR1, leading to the activation of auxin response reporters and down-regulation of root growth-inhibiting genes .
Comparaison Avec Des Composés Similaires
1,3-Benzodioxole (1,2-methylenedioxybenzene): A benzene ring fused with a dioxole ring, without the hydroxymethyl groups.
1,4-Benzodioxine: A benzene ring fused with a dioxine ring.
Safrole: A benzene ring with a methylenedioxy group and an allyl group.
Uniqueness: 1,3-Benzodioxole, 5,6-DI(hydroxymethyl)- is unique due to the presence of hydroxymethyl groups at the 5 and 6 positions, which significantly enhance its reactivity and versatility in chemical syntheses. This structural feature allows for a variety of derivatives to be formed, expanding its utility in different chemical applications .
Propriétés
Numéro CAS |
78186-60-4 |
|---|---|
Formule moléculaire |
C9H10O4 |
Poids moléculaire |
182.17 g/mol |
Nom IUPAC |
[6-(hydroxymethyl)-1,3-benzodioxol-5-yl]methanol |
InChI |
InChI=1S/C9H10O4/c10-3-6-1-8-9(13-5-12-8)2-7(6)4-11/h1-2,10-11H,3-5H2 |
Clé InChI |
HYLFQYKSYQWDOA-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C(=C2)CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


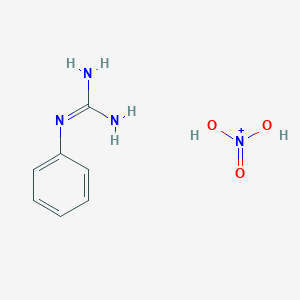

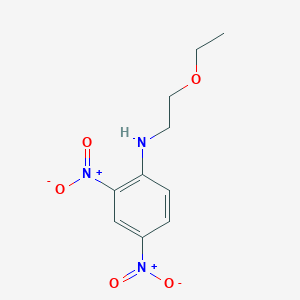
![Propanedioic acid, bis[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, bis[2,2,6,6-tetramethyl-1-(1-oxo-2-propenyl)-4-piperidinyl] ester](/img/structure/B12808925.png)
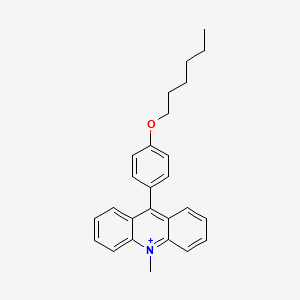
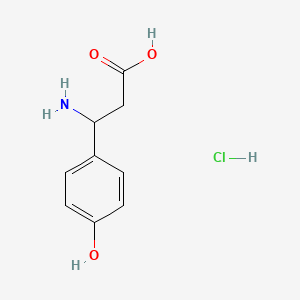
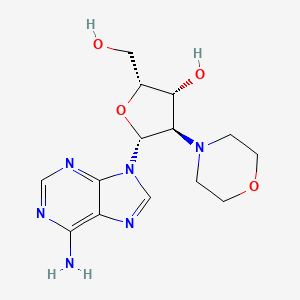


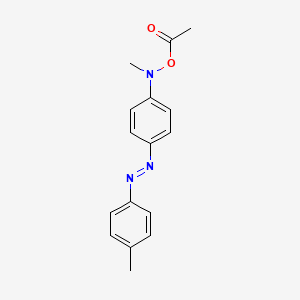

![1,2,5,6,11,11b-Hexahydro-3H-indolizino[8,7-b]indol-3-one](/img/structure/B12808978.png)
